1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea
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Overview
Description
1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea is a complex chemical compound with a unique structure that renders it an interesting subject for study. Its detailed chemical composition and specific structure make it applicable in various research and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea involves several key steps:
Step 1: The initial formation of the ethylamino group on the pyrimidine ring typically involves a substitution reaction using ethylamine.
Step 2: The subsequent coupling of this intermediate with a suitable 2-methylpyrimidine derivative forms the basis for the compound's core structure.
Step 3:
Industrial Production Methods
On an industrial scale, the production of this compound could utilize:
Large-scale reactors: equipped with temperature control systems to manage the exothermic reactions.
Automated processing equipment: to handle the precise addition of reagents and the timing of reaction steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative processes that typically affect the ethylamino and methoxy groups.
Reduction: Specific conditions can reduce the pyrimidine ring, altering its functional groups.
Substitution: Various substituents can be introduced or modified at different positions on the compound via nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Catalysts: Platinum or palladium for hydrogenation reactions.
Major Products
Oxidative reactions may yield hydroxylated derivatives.
Reduction processes could lead to de-ethylated or fully reduced derivatives.
Substitution reactions result in a variety of functionalized analogs with potentially different biological activities.
Scientific Research Applications
1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea has broad scientific research applications:
Chemistry: Its reactivity and structure make it a useful intermediate for synthesizing other complex molecules.
Biology: The compound can serve as a probe or inhibitor in various biochemical pathways.
Medicine: Potential therapeutic applications due to its interaction with specific biological targets.
Industry: Utilized in the development of specialty chemicals or materials with specific properties.
Mechanism of Action
The compound’s mechanism of action involves:
Molecular Targets: Binding to enzymes or receptors in biological systems, inhibiting or modulating their activity.
Pathways: Could involve signaling pathways or metabolic routes where the compound's presence alters normal function, leading to therapeutic effects or biochemical changes.
Comparison with Similar Compounds
Similar Compounds
1-(2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea
1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea
Uniqueness
The presence of the ethylamino group in 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea imparts specific steric and electronic properties, influencing its reactivity and interaction with biological targets differently compared to its analogs.
That wraps up the deep dive into this compound. Quite the fascinating compound, wouldn't you say?
Properties
IUPAC Name |
1-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(4-methoxy-2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-5-19-16-11-17(23-13(3)22-16)20-8-9-21-18(25)24-15-7-6-14(26-4)10-12(15)2/h6-7,10-11H,5,8-9H2,1-4H3,(H2,21,24,25)(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAIBJBMLUKUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)NC2=C(C=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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